Oral Bioavailability Deficiency vs. Next-Generation Analog ERDRP-0519
In direct, cross-study comparisons within the same research program, AS-136A demonstrated 'low' oral bioavailability (F) in rat models, which was a primary driver for the development of its successor, ERDRP-0519. The optimization process that generated ERDRP-0519 explicitly aimed to improve the biophysical properties of AS-136A, resulting in an analog with a 10-fold increase in systemic exposure and a defined oral bioavailability of F = 39% [1]. This contrasts with the 'poor water solubility and low oral bioavailability' of AS-136A [2].
| Evidence Dimension | Oral Bioavailability (F) in Rat |
|---|---|
| Target Compound Data | Low (value not quantified) |
| Comparator Or Baseline | ERDRP-0519: F = 39% |
| Quantified Difference | Quantified as 'low' for AS-136A vs. 39% for ERDRP-0519; 10-fold increase in exposure (AUC/Cmax) for ERDRP-0519 relative to AS-136A [1] |
| Conditions | Rat PK model, dose proportionality tested at 10-50 mg/kg for ERDRP-0519 [1] |
Why This Matters
This data explicitly positions AS-136A as a research tool rather than a drug development candidate, justifying its use in in vitro assays and as a benchmark while explaining why ERDRP-0519 is the preferred compound for in vivo efficacy studies.
- [1] Ndungu JM, et al. Non-nucleoside inhibitors of the measles virus RNA-dependent RNA polymerase: synthesis, structure-activity relationships, and pharmacokinetics. J Med Chem. 2012;55(9):4220-4230. doi:10.1021/jm201699w View Source
- [2] Ndungu JM, et al. Non-nucleoside inhibitors of the measles virus RNA-dependent RNA polymerase: synthesis, structure-activity relationships, and pharmacokinetics. J Med Chem. 2012;55(9):4220-4230. doi:10.1021/jm201699w View Source
